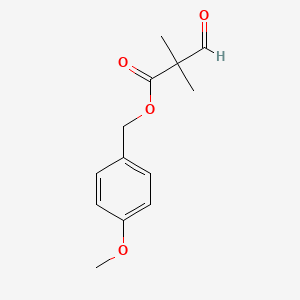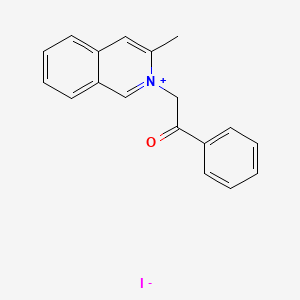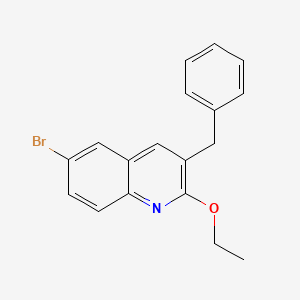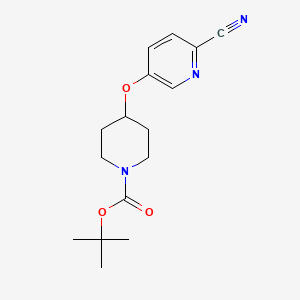
tert-Butyl 4-((6-cyanopyridin-3-yl)oxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a cyano group, a pyridine ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves the reaction of 2-chloro-3-cyanopyridine with 4-hydroxybenzoic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(6-amino-3-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
4-[(6-Cyano-3-pyridinyl)oxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyano group with the pyridine and piperidine rings makes this compound particularly versatile for various applications in research and industry.
特性
分子式 |
C16H21N3O3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
tert-butyl 4-(6-cyanopyridin-3-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-14-5-4-12(10-17)18-11-14/h4-5,11,13H,6-9H2,1-3H3 |
InChIキー |
QDOGOFFWRYFXDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


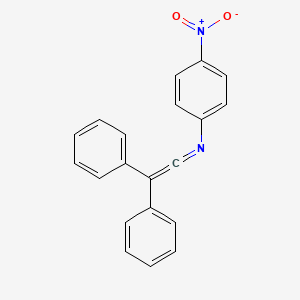

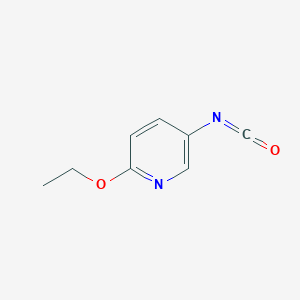

![Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13990553.png)
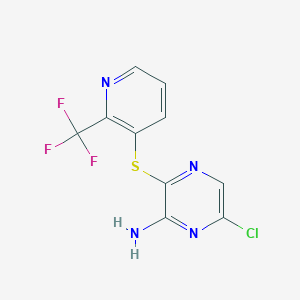
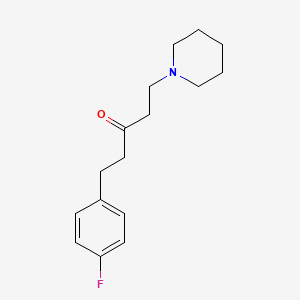


![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)
